3-[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid is a synthetic compound with significant interest in medicinal chemistry and pharmacology. This compound features a unique combination of a benzodiazole moiety and a morpholine sulfonyl group, which contribute to its biological activity. The molecular formula of this compound is C16H21N3O5S, and it has a molecular weight of approximately 367.42 g/mol .
3-[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid is classified as an organic compound, specifically belonging to the class of benzodiazoles and sulfonamides. Its structural characteristics enable it to interact with biological targets, making it a subject of interest in pharmacological research.
The synthesis of 3-[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Common reagents may include sulfur trioxide for sulfonylation and appropriate coupling agents for esterification .
3-[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid primarily involves its interaction with specific biological targets such as enzymes or receptors.
This compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved in its action .
The physical properties of 3-[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid include:
Chemical properties include:
Relevant data indicates that the compound's stability and reactivity are influenced by its functional groups, which play a crucial role in its interactions with biological systems .
3-[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid has various applications in scientific research:
This compound exemplifies the intricate relationship between structure and function in drug design and development, highlighting its potential significance in future therapeutic applications.
Benzodiazole scaffolds (encompassing benzimidazole, benzothiazole, and benzoxazole) constitute nitrogen-rich bicyclic aromatic systems that confer exceptional structural rigidity and diverse binding capabilities to bioactive molecules. Their significance in medicinal chemistry stems from:
Recent studies highlight benzothiazole sulfonamides as potent inhibitors of carbohydrate-metabolizing enzymes α-amylase and α-glucosidase, which are critical therapeutic targets for type 2 diabetes management. These compounds demonstrated IC50 values in the micromolar range (0.40 ± 0.05 µM to 0.95 ± 0.05 µM), surpassing the efficacy of the standard drug acarbose (IC50 = 5.40 ± 0.30 µM) [2]. The benzodiazole core contributes significantly to this activity by facilitating π-stacking interactions within the enzymes' catalytic pockets.
Table 1: Pharmacological Significance of Benzodiazole Derivatives
Benzodiazole Type | Key Pharmacological Activities | Molecular Targets | Notable Derivatives |
---|---|---|---|
Benzimidazole | Antiviral, Anthelmintic, Anticancer | Tubulin, Kinases | Albendazole, Omeprazole |
Benzothiazole | Antidiabetic, Antimicrobial, Antitumor | α-Amylase, α-Glucosidase, Carbonic Anhydrase | 5-(Morpholine-4-sulfonyl)benzothiazoles |
Benzoxazole | Anti-inflammatory, Antimicrobial | Cyclooxygenase, DNA Gyrase | Flunoxaprofen, Zoxazolamine |
Sulfonamide functionalization (-SO2NH-) serves as a cornerstone strategy for enhancing target specificity and potency in benzodiazole-based drug design. This approach leverages:
Morpholine-4-sulfonyl derivatives exemplify strategic bioactivity modulation. The morpholine moiety imparts favorable properties:
Table 2: Impact of Sulfonamide Substituents on Biological Activity
Sulfonamide Type | Target Enzymes | Biological Activity | Structure-Activity Insights |
---|---|---|---|
Primary (-SO2NH2) | Carbonic anhydrases | Antiglaucoma, Anticancer | Direct Zn2+ coordination; moderate selectivity |
Secondary (-SO2NHR) | α-Amylase/α-Glucosidase | Antidiabetic | Enhanced hydrophobic pocket access |
Morpholine-4-sulfonyl | CA IX/XII, Diabetic enzymes | Anticancer, Antidiabetic | Tunable solubility; conformational rigidity improves isoform selectivity |
The strategic design of 3-[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid (CAS 790270-67-6) integrates benzodiazole, sulfonamide, and carboxylic acid functionalities to yield a multifunctional therapeutic scaffold:
Molecular Architecture
Physicochemical Properties
Therapeutic Targeting Mechanisms
Table 3: Molecular Descriptors of 3-[1-Ethyl-5-(morpholine-4-sulfonyl)-1H-benzodiazol-2-yl]propanoic Acid
Descriptor | Value | Significance |
---|---|---|
Molecular Weight | 367.42 g/mol | Optimal for oral bioavailability |
Hydrogen Bond Acceptors | 7 | Enhances target binding affinity |
Rotatable Bonds | 7 | Favors conformational adaptation |
Topological Polar Surface Area | 103 Ų | Predicts moderate cell permeability |
Predicted LogP | 1.2 | Balanced lipophilicity |
Collision Cross Section (CCS) | 183.5 Ų (protonated) | Indicates compact gas-phase structure |
Synthetic Accessibility
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9